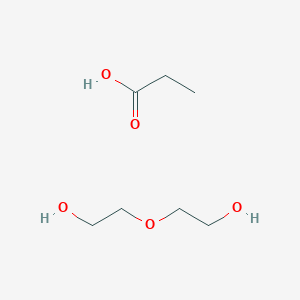
2-(2-Hydroxyethoxy)ethanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethanol;propanoic acid, also known as 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, is an organic compound with the molecular formula C7H14O5 and a molecular weight of 178.18306 g/mol . It is a white solid that is soluble in water and some organic solvents . This compound is used in various applications, including as a modifier for polyether-type polyurethanes to enhance impact resistance and flexibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)ethanol;propanoic acid can be synthesized through the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanol with acrylic acid under appropriate conditions . The reaction product is then purified through crystallization or other separation methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification processes such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids are the major products formed.
Reduction: Alcohols are the primary products.
Substitution: Ethers and esters are the main products.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethanol;propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol;propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity . Additionally, the compound can undergo esterification and etherification reactions, modifying the properties of the target molecules .
Comparación Con Compuestos Similares
2-(2-Hydroxyethoxy)ethanol;propanoic acid can be compared with other similar compounds such as:
2-Ethylhexanoic acid: This compound is also a carboxylic acid but has different structural features and applications.
3-(2-Hydroxyethoxy)propanoic acid: Similar in structure but with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl functional groups, which provide it with distinct reactivity and solubility properties .
List of Similar Compounds
Propiedades
Número CAS |
64080-47-3 |
|---|---|
Fórmula molecular |
C7H16O5 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethanol;propanoic acid |
InChI |
InChI=1S/C4H10O3.C3H6O2/c5-1-3-7-4-2-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
Clave InChI |
OSGGKQPLXCAWLF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C(COCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
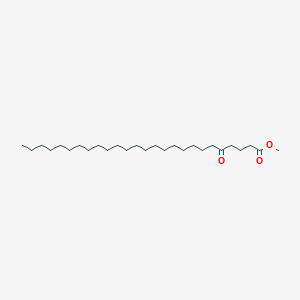
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

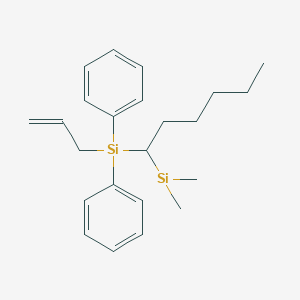
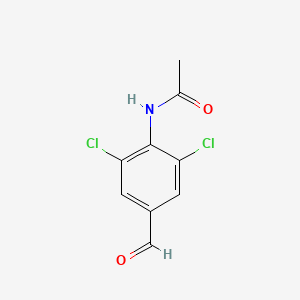

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
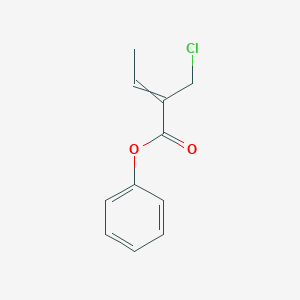
![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
